molecular formula C13H17BN2O2 B2695405 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole CAS No. 1352796-63-4

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole

Cat. No.: B2695405
CAS No.: 1352796-63-4
M. Wt: 244.1
InChI Key: KXZFBGYHLMGGJF-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole is a boron-containing organic compound It is characterized by the presence of a benzoimidazole core linked to a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole typically involves the following steps:

    Formation of the Benzoimidazole Core: The benzoimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Borylation: The introduction of the dioxaborolane group is achieved through a borylation reaction. This can be done using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the benzoimidazole ring or the boron moiety, depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions, especially at the benzoimidazole ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the benzoimidazole ring.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound is explored for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is used in the development of advanced materials, including polymers and electronic devices, due to its stability and electronic properties.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar synthetic applications.

    Benzoimidazole: The core structure without the boron moiety, used widely in pharmaceuticals.

    Bis(pinacolato)diboron: Another boron-containing compound used in cross-coupling reactions.

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole is unique due to the combination of the benzoimidazole core and the dioxaborolane group. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts.

This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)9-6-5-7-10-11(9)16-8-15-10/h5-8H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZFBGYHLMGGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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